molecular formula C21H23N3O3 B11026339 3-(4-methoxyphenyl)-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]propanamide

3-(4-methoxyphenyl)-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]propanamide

Cat. No.: B11026339
M. Wt: 365.4 g/mol
InChI Key: CWDUCZUHMZAFSG-UHFFFAOYSA-N
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Description

    3-(4-methoxyphenyl)-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]propanamide: is a complex organic compound.

  • Its chemical formula is C20H23N3O3 .
  • The compound features a quinazolinone core, which contributes to its diverse properties.
  • Preparation Methods

    • Synthetic Routes :
      • One common synthetic route involves the condensation of 4-methoxybenzaldehyde with 2-aminobenzoyl chloride, followed by cyclization to form the quinazolinone ring.
      • The propanamide side chain can be introduced through acylation of the amine group.
    • Reaction Conditions :
      • Cyclization typically occurs under acidic conditions.
      • Acylation requires the use of acylating agents (e.g., acyl chlorides) and base.
    • Industrial Production :
      • Industrial-scale production may involve modifications of these routes for efficiency and yield.
  • Chemical Reactions Analysis

    • Reactions :
      • Oxidation : The compound can undergo oxidation at the phenolic group.
      • Reduction : Reduction of the quinazolinone ring may yield dihydroquinazolinones.
      • Substitution : Substitution reactions can occur at the aromatic ring.
    • Common Reagents and Conditions :
      • Oxidation: Use oxidizing agents like potassium permanganate or hydrogen peroxide.
      • Reduction: Employ reducing agents such as sodium borohydride or catalytic hydrogenation.
      • Substitution: Aromatic substitution reactions with halogens or nucleophiles.
    • Major Products :
      • Oxidation: 4-hydroxy-3-methoxybenzoic acid.
      • Reduction: Dihydroquinazolinones.
      • Substitution: Various derivatives with modified substituents.
  • Scientific Research Applications

    • Chemistry : Used as a building block in organic synthesis.
    • Biology : Investigated for potential bioactivity (e.g., antimicrobial, antioxidant).
    • Medicine : May exhibit pharmacological effects (requires further study).
    • Industry : Used in the synthesis of other compounds.
  • Mechanism of Action

    • Targets and Pathways :
      • The compound’s mechanism depends on its specific interactions with cellular targets.
      • Further research is needed to elucidate its precise mode of action.
  • Properties

    Molecular Formula

    C21H23N3O3

    Molecular Weight

    365.4 g/mol

    IUPAC Name

    3-(4-methoxyphenyl)-N-(4-oxo-3-propan-2-ylquinazolin-6-yl)propanamide

    InChI

    InChI=1S/C21H23N3O3/c1-14(2)24-13-22-19-10-7-16(12-18(19)21(24)26)23-20(25)11-6-15-4-8-17(27-3)9-5-15/h4-5,7-10,12-14H,6,11H2,1-3H3,(H,23,25)

    InChI Key

    CWDUCZUHMZAFSG-UHFFFAOYSA-N

    Canonical SMILES

    CC(C)N1C=NC2=C(C1=O)C=C(C=C2)NC(=O)CCC3=CC=C(C=C3)OC

    Origin of Product

    United States

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